molecular formula C13H10FNO B1313285 2-(4-Fluorobenzoyl)-3-methylpyridine CAS No. 367948-91-2

2-(4-Fluorobenzoyl)-3-methylpyridine

Cat. No.: B1313285
CAS No.: 367948-91-2
M. Wt: 215.22 g/mol
InChI Key: APUVRZPRUXFUAX-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzoyl)-3-methylpyridine is an organic compound that features a pyridine ring substituted with a 4-fluorobenzoyl group and a methyl group

Scientific Research Applications

2-(4-Fluorobenzoyl)-3-methylpyridine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzoyl)-3-methylpyridine typically involves the Friedel-Crafts acylation reaction. In this process, 3-methylpyridine reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzoyl)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(4-Fluorobenzoyl)-3-carboxypyridine.

    Reduction: 2-(4-Hydroxybenzoyl)-3-methylpyridine.

    Substitution: 2-(4-Substituted benzoyl)-3-methylpyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzoyl)-3-methylpyridine depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The fluorobenzoyl group can enhance the compound’s binding affinity to certain targets due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorobenzoyl)-3-methylpyridine is unique due to the combination of a pyridine ring with a fluorobenzoyl group and a methyl group. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(4-fluorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-3-2-8-15-12(9)13(16)10-4-6-11(14)7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUVRZPRUXFUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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